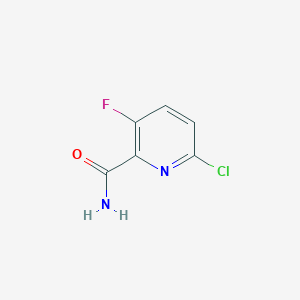
6-Chloro-3-fluoropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-fluoropicolinamide is a chemical compound with the molecular formula C6H4ClFN2O It is a derivative of picolinamide, characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoropicolinamide typically involves the chlorination and fluorination of picolinamide derivatives. One common method includes the reaction of 6-chloro-3-fluoropyridine with an appropriate amide source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-3-fluoropicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6-Fluoropicolinamide: Similar in structure but lacks the chlorine atom.
6-Chloro-5-fluoropyridin-3-amine: Another derivative with different substitution patterns
Uniqueness: 6-Chloro-3-fluoropicolinamide is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research .
Properties
Molecular Formula |
C6H4ClFN2O |
|---|---|
Molecular Weight |
174.56 g/mol |
IUPAC Name |
6-chloro-3-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
GVLFDJJZKQPWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


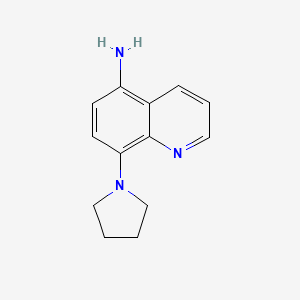
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
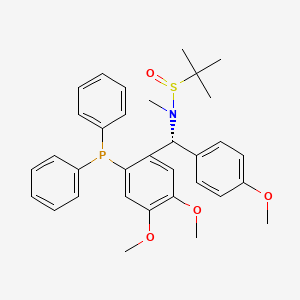
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)


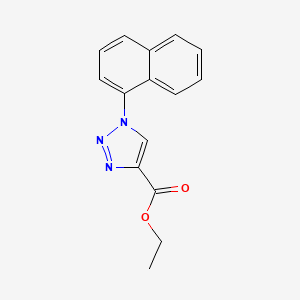
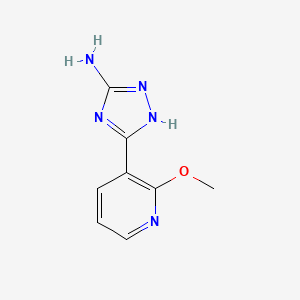
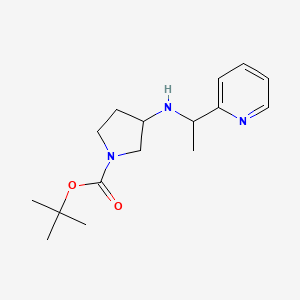

![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
